molecular formula C23H22FN3O4S2 B2591170 2-(3-(4-Fluorophenylsulfonamido)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 886893-39-6

2-(3-(4-Fluorophenylsulfonamido)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2591170
CAS No.: 886893-39-6
M. Wt: 487.56
InChI Key: CMDIGRGABXRCDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the tetrahydrobenzo[b]thiophene carboxamide class, characterized by a bicyclic core fused with a thiophene ring. Its structure includes a 4-fluorophenylsulfonamido group attached to a benzamido substituent at position 2 and a methyl group at position 6 of the tetrahydrobenzo[b]thiophene scaffold.

Properties

IUPAC Name

2-[[3-[(4-fluorophenyl)sulfonylamino]benzoyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O4S2/c1-13-5-10-18-19(11-13)32-23(20(18)21(25)28)26-22(29)14-3-2-4-16(12-14)27-33(30,31)17-8-6-15(24)7-9-17/h2-4,6-9,12-13,27H,5,10-11H2,1H3,(H2,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDIGRGABXRCDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of thiophene derivatives can vary greatly depending on their specific chemical structure and the functional groups they contain. Some thiophene derivatives work by interacting with specific proteins or enzymes in the body, altering their function and leading to therapeutic effects .

The pharmacokinetics of thiophene derivatives, including their absorption, distribution, metabolism, and excretion (ADME), can also vary widely. Factors such as the compound’s chemical structure, the route of administration, and the patient’s individual physiology can all influence these properties .

The action of thiophene derivatives can be influenced by a variety of environmental factors. For example, the presence of other drugs, the patient’s diet, and the patient’s overall health status can all affect how a thiophene derivative is absorbed, distributed, metabolized, and excreted .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Synthesis Method Biological Activity/Notes Reference
Target Compound : 2-(3-(4-Fluorophenylsulfonamido)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide - 4-Fluorophenylsulfonamido
- Benzamido
- 6-Methyl
Likely via sulfonamide coupling or Petasis reaction Hypothesized kinase/modulatory activity
Compound 23 : N-(2-Chlorophenyl) 2-[(3-carboxy-1-oxopropyl)amino]-6-phenyl-... - 2-Chlorophenyl
- Succinamic acid chain
- 6-Phenyl
Acid anhydride reaction with 11i Antibacterial with antivirulence activity
Compound 24 : Methyl 2-[(3-carboxy-1-oxo-2-propen-1-yl)amino]-6-phenyl-... - Maleamic acid chain
- Methyl ester
Maleic anhydride reaction with 11f Structural rigidity due to α,β-unsaturated carbonyl
Compound 6o : Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-... - 4-Hydroxyphenyl
- Ethoxycarbonyl
Petasis reaction in HFIP solvent 22% yield; confirmed by HRMS-ESI
Compounds 6a–6d : Azo-pyrazolo derivatives - Azo-pyrazolo groups
- 4-Methylphenyl
Diazotization and coupling Potential for dye or sensor applications

Spectral and Physicochemical Properties

  • IR Spectroscopy :
    • The target compound’s sulfonamide group would show νS=O stretches near 1150–1350 cm⁻¹, similar to ’s sulfonyl-containing triazoles (1243–1258 cm⁻¹ for C=S) .
    • Carboxamide νC=O stretches (~1660–1680 cm⁻¹) align with hydrazinecarbothioamides in (1663–1682 cm⁻¹) .
  • NMR Data :
    • The 6-methyl group in the target compound would resonate at δ 1.2–1.5 ppm (¹H) and δ 20–25 ppm (¹³C), comparable to methyl groups in ’s compounds .
    • Aromatic protons from the 4-fluorophenyl group would appear as a doublet near δ 7.5–8.0 ppm (¹H NMR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.